
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C6H10Br2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide typically involves the reaction of 1-methylimidazole with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form 4-(2-ethyl)-1-methyl-1H-imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-azidoethyl)-1-methyl-1H-imidazole and 4-(2-thiocyanatoethyl)-1-methyl-1H-imidazole.
Oxidation: The major product is 4-(2-bromoethyl)-1-methyl-1H-imidazole N-oxide.
Reduction: The primary product is 4-(2-ethyl)-1-methyl-1H-imidazole.
科学的研究の応用
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the imidazole ring to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its potential use as a therapeutic agent.
類似化合物との比較
Similar Compounds
- 2-(2-Bromoethyl)piperidine hydrobromide
- 4-(2-Bromoethyl)morpholine hydrobromide
- 2-Bromoethylamine hydrobromide
Comparison
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, 2-(2-Bromoethyl)piperidine hydrobromide and 4-(2-Bromoethyl)morpholine hydrobromide contain different heterocyclic rings, leading to variations in reactivity and biological activity. The imidazole ring in this compound allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C6H10Br2N2 |
|---|---|
分子量 |
269.97 g/mol |
IUPAC名 |
4-(2-bromoethyl)-1-methylimidazole;hydrobromide |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-9-4-6(2-3-7)8-5-9;/h4-5H,2-3H2,1H3;1H |
InChIキー |
NPHFTKRASGQQKG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)CCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


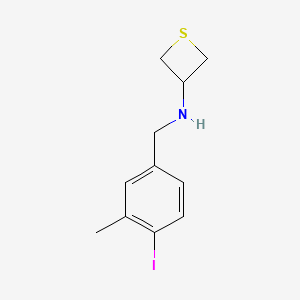

![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
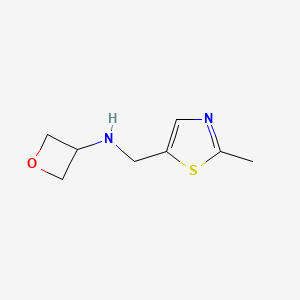
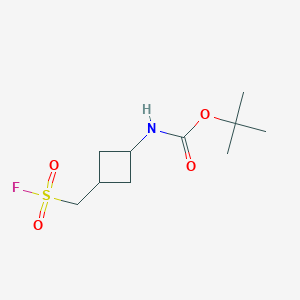
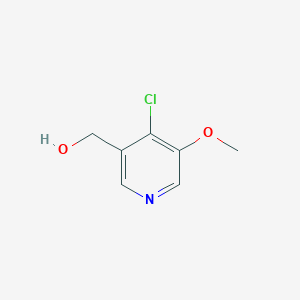


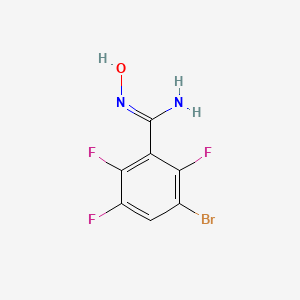
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)


![3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B12950764.png)

